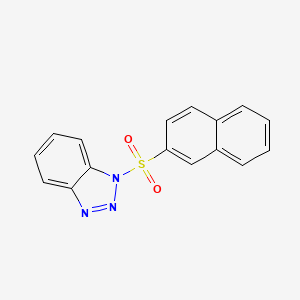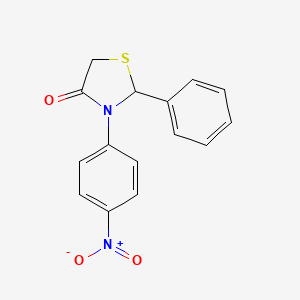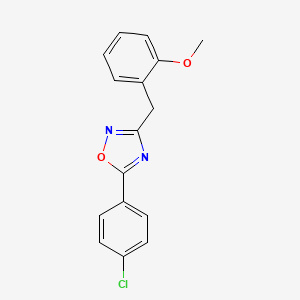![molecular formula C18H32Cl2N2O3 B5006711 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5006711.png)
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride is a chemical compound used in scientific research. It is a selective β2-adrenergic receptor agonist that is commonly used in laboratory experiments to investigate its biochemical and physiological effects.
Mechanism of Action
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride is a selective β2-adrenergic receptor agonist. Upon binding to the β2-adrenergic receptor, it activates the receptor and initiates a downstream signaling cascade. This cascade involves the activation of adenylate cyclase, which leads to an increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets. The overall effect of β2-adrenergic receptor activation is the relaxation of smooth muscle, leading to bronchodilation, vasodilation, and cardiac stimulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the β2-adrenergic receptor. Its activation leads to the relaxation of smooth muscle, resulting in bronchodilation, vasodilation, and cardiac stimulation. Additionally, it has been shown to have anti-inflammatory effects in various tissues, including the lungs and gut.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the β2-adrenergic receptor. This allows for specific investigation of the effects of β2-adrenergic receptor activation without interference from other receptors. Additionally, it has a high binding affinity and efficacy for the β2-adrenergic receptor, making it a useful tool for investigating receptor function. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research involving 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride. One area of interest is the investigation of its anti-inflammatory effects in various tissues. Additionally, there is potential for the development of new β2-adrenergic receptor agonists based on the structure of this compound. Finally, there is potential for the development of new methods for synthesizing this compound with improved solubility and other properties.
Synthesis Methods
The synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride involves several steps. The first step involves the reaction of 4-methoxyphenol with 2-bromo-2-methylpropane in the presence of sodium hydride to obtain mesityl ether. The second step involves the reaction of mesityl ether with piperazine in the presence of potassium carbonate to obtain 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-mesityloxy-2-propanol. The final step involves the reaction of 1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-mesityloxy-2-propanol with hydrochloric acid to obtain this compound.
Scientific Research Applications
1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride is commonly used in scientific research to investigate its effects on the β2-adrenergic receptor. It is used to study the binding affinity, selectivity, and efficacy of β2-adrenergic receptor agonists. It is also used to investigate the downstream signaling pathways activated by β2-adrenergic receptor activation. Additionally, it is used to study the effects of β2-adrenergic receptor agonists on various physiological processes such as bronchodilation, vasodilation, and cardiac function.
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-14-10-15(2)18(16(3)11-14)23-13-17(22)12-20-6-4-19(5-7-20)8-9-21;;/h10-11,17,21-22H,4-9,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZUHQYBPTXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)CCO)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5006642.png)


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)

![N-cyclopropyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5006672.png)


![6-ethyl-1,5-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine succinate](/img/structure/B5006690.png)
![ethyl 7-(1H-indol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5006695.png)
![5-[5-(2,5-dichlorophenyl)-2-furyl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5006704.png)

